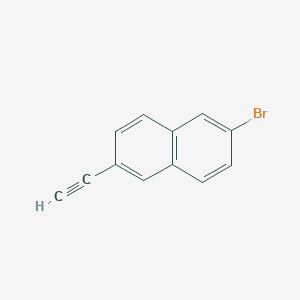
4-(1,3-oxazol-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-oxazol-2-yl)butanoic acid is a synthetic compound that has gained significant attention in scientific research due to its various useful properties. It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. A series of novel Mn(II), Co(II), Ni(II), Cu(II) and Zn(II) complexes with oxaprozin (Hoxa), a non-steroidal anti-inflammatory drug, has been synthesized . The general formula of the complexes is [M(H2O)2(oxa)2]·xH2O, with x=2 for M=Mn, Co and Ni and x=1.5 for Zn .Molecular Structure Analysis
The molecular formula of this compound is C7H9NO3 . Its molecular weight is 155.15 .Chemical Reactions Analysis
The chemical reactions of this compound are complex and involve various steps. For example, a series of novel Mn(II), Co(II), Ni(II), Cu(II) and Zn(II) complexes with oxaprozin (Hoxa), a non-steroidal anti-inflammatory drug, has been synthesized .properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1,3-oxazol-2-yl)butanoic acid involves the synthesis of the oxazole ring followed by the addition of a butanoic acid group.", "Starting Materials": [ "2-bromo-1-phenylethanone", "ethyl oxalate", "hydrazine hydrate", "sodium hydroxide", "butyric anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(1-phenylethylidene)hydrazinecarboxamide by reacting 2-bromo-1-phenylethanone with hydrazine hydrate in the presence of sodium hydroxide.", "Step 2: Cyclization of 2-(1-phenylethylidene)hydrazinecarboxamide with ethyl oxalate in the presence of hydrochloric acid to form 2-(1-phenylethylidene)-2,3-dihydro-1,3-oxazole-4-carboxamide.", "Step 3: Hydrolysis of 2-(1-phenylethylidene)-2,3-dihydro-1,3-oxazole-4-carboxamide with sodium hydroxide to form 4-(1-phenylethyl)oxazole-2-carboxylic acid.", "Step 4: Esterification of 4-(1-phenylethyl)oxazole-2-carboxylic acid with butyric anhydride in the presence of sodium bicarbonate to form 4-(1-phenylethyl)butanoic acid.", "Step 5: Decarboxylation of 4-(1-phenylethyl)butanoic acid with sodium hydroxide to form 4-(1,3-oxazol-2-yl)butanoic acid." ] } | |
CAS RN |
951217-55-3 |
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
4-(1,3-oxazol-2-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO3/c9-7(10)3-1-2-6-8-4-5-11-6/h4-5H,1-3H2,(H,9,10) |
InChI Key |
LSBHXKZAGALASX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)CCCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



